Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate
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Overview
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety.
Preparation Methods
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindoline-1,3-dione moiety but differs in its ester group.
N-isoindoline-1,3-diones: These compounds have a similar core structure but may have different substituents, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N2O6 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)prop-2-enoyl-methoxyamino]-3-methylpent-4-enoate |
InChI |
InChI=1S/C20H22N2O6/c1-6-12(3)16(20(26)28-7-2)22(27-5)17(23)13(4)21-18(24)14-10-8-9-11-15(14)19(21)25/h6,8-12,16H,1,4,7H2,2-3,5H3 |
InChI Key |
JNDUAYXKYVWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C=C)N(C(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
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